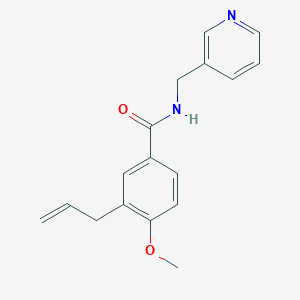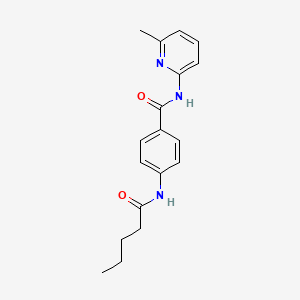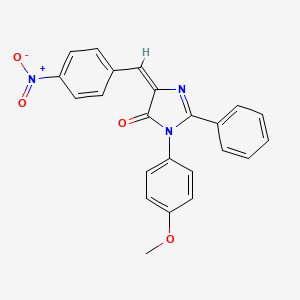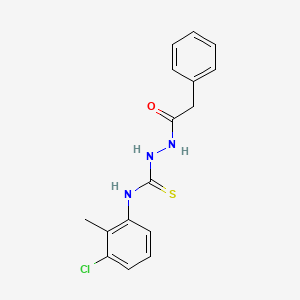
3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide
Vue d'ensemble
Description
3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide involves the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase, both of which play important roles in DNA repair and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide include the inhibition of cell growth and proliferation, as well as the induction of cell death in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, potentially through its ability to inhibit PARP activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit PARP and tankyrase activity makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which would need to be studied further before it could be used in clinical trials.
Orientations Futures
There are several potential future directions for the study of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the study of its toxicity and potential side effects, which would be important for its use in clinical trials. Additionally, the development of more efficient synthesis methods for 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide could also be explored.
Applications De Recherche Scientifique
3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have activity against cancer cells, particularly breast cancer cells, by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.
Propriétés
IUPAC Name |
4-methoxy-3-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-5-14-10-15(7-8-16(14)21-2)17(20)19-12-13-6-4-9-18-11-13/h3-4,6-11H,1,5,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMSSOFVDCMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4718409.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)

![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)

![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
